molecular formula C15H10ClN3OS2 B2971504 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-87-3

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2971504
CAS No.: 862973-87-3
M. Wt: 347.84
InChI Key: GZGIBSUPYONECE-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis

Cellular Effects

6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzothiazole-2-amine with chlorobenzothiazole-2-amine under specific reaction conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride

  • N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide

Uniqueness: 6-Chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity that are not found in other similar compounds.

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Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGIBSUPYONECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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